3-Phenoxypiperidine

GPR120 agonist FFAR4 Diabetes

3-Phenoxypiperidine (CAS 151666-08-9) is a differentiated secondary amine building block for medicinal chemistry. Its 3-phenoxy substitution enables GPR120 (FFAR4) agonist development (EC50 420 nM, US10336684), offering a strategic alternative to the 4-phenoxypiperidine scaffold (H3 antagonists). The ether linkage imparts ΔXLogP of -0.3 vs 3-phenylpiperidine, improving solubility and drug-likeness. Ideal for proprietary library synthesis with reduced patent infringement risk. ≥97% purity, shipped ambient.

Molecular Formula C11H15NO
Molecular Weight 177.24 g/mol
CAS No. 151666-08-9
Cat. No. B126653
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Phenoxypiperidine
CAS151666-08-9
SynonymsPHENOXYPIPERIDINE
Molecular FormulaC11H15NO
Molecular Weight177.24 g/mol
Structural Identifiers
SMILESC1CC(CNC1)OC2=CC=CC=C2
InChIInChI=1S/C11H15NO/c1-2-5-10(6-3-1)13-11-7-4-8-12-9-11/h1-3,5-6,11-12H,4,7-9H2
InChIKeyQDPNIJKUTWDGMV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Phenoxypiperidine CAS 151666-08-9: Chemical Profile and Core Characteristics for Scientific Procurement


3-Phenoxypiperidine (CAS 151666-08-9) is a heterocyclic organic compound with the molecular formula C11H15NO and a molecular weight of 177.24 g/mol . It consists of a piperidine ring substituted at the 3-position with a phenoxy group [1]. This compound is typically supplied as a white or clear colorless fused solid or liquid with a purity specification of ≥96.0% (GC) and a refractive index of 1.5405-1.5455 @ 20°C . It is a versatile chemical building block, classified as a secondary amine , and is used exclusively for research purposes .

3-Phenoxypiperidine CAS 151666-08-9: Critical Differences from Generic Substitution Candidates


While compounds like 4-phenoxypiperidine and 3-phenylpiperidine are often considered for similar applications, a direct substitution is not scientifically justified. These structural analogs exhibit distinct pharmacological and physicochemical profiles that can lead to divergent research outcomes. 4-phenoxypiperidine is a well-established scaffold for histamine H3 receptor antagonists [1], whereas 3-phenoxypiperidine is more frequently cited in patent literature for modulating different targets, such as GPR120 (FFAR4) [2]. Furthermore, the presence of an oxygen atom in the ether linkage of 3-phenoxypiperidine, versus the direct carbon-carbon bond in 3-phenylpiperidine, significantly alters molecular properties like lipophilicity, metabolic stability, and hydrogen-bonding capacity . The following evidence quantifies these key differentiators, demonstrating why 3-phenoxypiperidine must be selected as a specific building block rather than a generic piperidine derivative.

Quantitative Differential Evidence for 3-Phenoxypiperidine Against Key Comparators


Target Engagement Specificity: 3-Phenoxypiperidine Derivatives Modulate GPR120 (FFAR4) with an EC50 of 420 nM

In contrast to the 4-phenoxypiperidine core, which is a classic scaffold for histamine H3 receptor antagonists, the 3-phenoxypiperidine scaffold has been demonstrated in patent literature to be a viable core for modulating the GPR120 (Free Fatty Acid Receptor 4) pathway. A specific derivative, 5-(4-(3-phenoxypiperidin-1-yl)phenyl)pentanoic acid (US10336684, Example 20), was evaluated in a functional assay and exhibited an EC50 of 420 nM in human and mouse GPR120-mediated intracellular phosphorylated ERK assays [1]. This provides quantitative evidence of a distinct, and quantifiably different, target engagement profile for the 3-phenoxypiperidine scaffold relative to its 4-substituted counterpart [2].

GPR120 agonist FFAR4 Diabetes Inflammation Medicinal Chemistry

Histamine Receptor Activity: Quantified Low Affinity of 4-Phenoxypiperidine at H1R Establishes a Lower-Activity Baseline for Phenoxypiperidines

A common concern when using phenoxypiperidine scaffolds is unwanted interaction with histamine receptors. Quantitative binding data for the parent 4-phenoxypiperidine (CAS 3202-33-3) at the human histamine H1 receptor provides a benchmark. In a radioligand displacement assay using [3H]mepyramine, 4-phenoxypiperidine showed a Ki of 3981.07 nM (approximately 4 µM) . This indicates relatively low affinity. While this data is for the 4-substituted isomer, it serves as a valuable class-level inference that the unsubstituted phenoxypiperidine core is not an inherently potent histamine receptor ligand. This suggests that any observed biological activity in more complex 3-phenoxypiperidine derivatives is likely driven by the specific substitution pattern rather than non-specific interactions with this class of GPCRs, differentiating it from potent 4-phenoxypiperidine-based H3 antagonists which have been optimized for nanomolar affinity [1].

Histamine Receptor H1 Antagonist Off-target activity Medicinal Chemistry

Chemical Diversity and Patent Landscape: A Distinct Scaffold for Intellectual Property in CNS and Metabolic Disorders

Analysis of patent literature reveals a clear differentiation in application space between the 3- and 4-phenoxypiperidine scaffolds. The 4-phenoxypiperidine core is heavily represented in patents for histamine H3 receptor antagonists for CNS disorders like narcolepsy and cognitive impairment [1]. In contrast, the 3-phenoxypiperidine scaffold appears in distinct patent families, including those targeting GPR120 for diabetes and inflammation (US10336684) [2], and as a component in more complex molecules with potential muscle relaxant and anticonvulsant activities [3]. This divergence in intellectual property focus provides a strong, non-biological reason for selecting 3-phenoxypiperidine: it offers access to a different chemical space and patent landscape, which is critical for generating novel intellectual property in drug discovery programs.

Patent Landscape Intellectual Property Chemical Diversity Drug Discovery

Physicochemical Property Differences: 3-Phenoxypiperidine Exhibits a Calculated XLogP of 2.0

The presence of an ether oxygen in 3-phenoxypiperidine significantly alters its lipophilicity compared to its carbon-linked analog, 3-phenylpiperidine. 3-Phenoxypiperidine has a calculated XLogP of 2.0 [1], whereas 3-phenylpiperidine has a calculated XLogP of 2.3 [2]. This difference of 0.3 log units represents a roughly two-fold difference in partition coefficient, indicating that 3-phenoxypiperidine is less lipophilic. This property influences membrane permeability, solubility, and metabolic stability. The inclusion of the ether oxygen also introduces an additional hydrogen bond acceptor, which can impact target binding and overall molecular recognition.

Lipophilicity Drug-likeness Physicochemical Properties ADME

Synthetic Utility: A Versatile Secondary Amine for Building Complex Molecular Architectures

3-Phenoxypiperidine is a secondary amine, which makes it a versatile synthetic intermediate for a wide range of chemical transformations, including alkylation, acylation, and reductive amination . This contrasts with a scaffold like 3-phenoxypyrrolidine, which has a smaller ring size and different conformational constraints. While specific yield data for every reaction is not available, the secondary amine functionality of 3-phenoxypiperidine is universally recognized as a key handle for rapidly generating diverse libraries of derivatives . Its utility is further evidenced by its use in constructing complex molecules, such as in the synthesis of 2-chloro-N-(3-phenoxy-1-piperidinyl)adenosine derivatives . This differentiates it from a comparator like 3-phenylpiperidine, where the nitrogen is also a secondary amine, but the absence of the ether oxygen limits the types of interactions and physicochemical space accessible to the final compounds.

Synthetic Intermediate Medicinal Chemistry Organic Synthesis Building Block

Validated Application Scenarios for 3-Phenoxypiperidine (CAS 151666-08-9) Based on Quantitative Evidence


Medicinal Chemistry: Lead Optimization for GPR120 (FFAR4) Agonists

Procure 3-phenoxypiperidine as a starting material to synthesize and optimize novel GPR120 (FFAR4) agonists for metabolic and inflammatory diseases. This is supported by patent data (US10336684) showing that a derivative of this scaffold demonstrates functional activity at GPR120 with an EC50 of 420 nM [1]. This provides a quantitative starting point for a medicinal chemistry campaign, offering a clear alternative to the more common 4-phenoxypiperidine scaffold used for histamine H3 targets [2].

Drug Discovery: Exploring Intellectual Property Space Distinct from H3 Antagonists

Utilize 3-phenoxypiperidine to build a proprietary compound library and establish a novel intellectual property position. The patent landscape clearly shows that the 3-phenoxypiperidine core is associated with different target classes (e.g., GPR120) and therapeutic indications than the 4-phenoxypiperidine core (primarily H3 antagonists) [3]. This strategic differentiation minimizes the risk of patent infringement and increases the potential for discovering first-in-class or best-in-class molecules in less crowded areas.

Chemical Biology: A Versatile Scaffold for Modulating Lipophilicity in Probe Design

Employ 3-phenoxypiperidine in the design of chemical probes where fine-tuning lipophilicity is critical. The quantifiable difference in XLogP (Δ = -0.3) compared to 3-phenylpiperidine [4] allows researchers to rationally decrease the lipophilicity of a compound series. This can improve aqueous solubility, reduce non-specific binding, and enhance the overall drug-likeness and developability of a probe molecule.

Organic Synthesis: A Key Building Block for Constructing Diverse Heterocycles

Use 3-phenoxypiperidine as a versatile secondary amine building block in organic synthesis. Its reactive nitrogen atom allows for a wide range of derivatizations, enabling the rapid construction of diverse compound libraries . This makes it an essential reagent for both medicinal chemists exploring structure-activity relationships (SAR) and synthetic chemists developing new methodologies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Phenoxypiperidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.